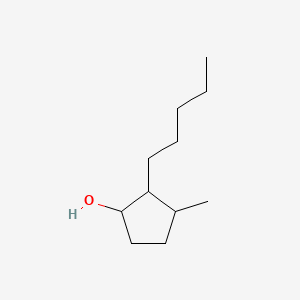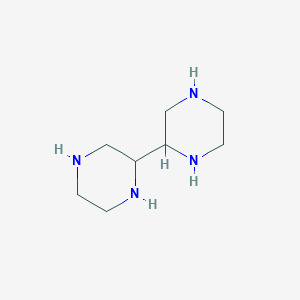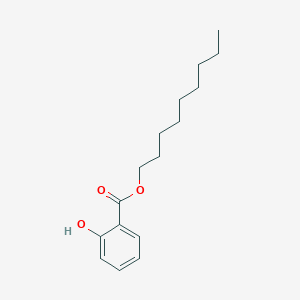
Nonyl 2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonyl 2-hydroxybenzoate is an ester derivative of 2-hydroxybenzoic acid, commonly known as salicylic acid. This compound is characterized by the presence of a nonyl group attached to the hydroxyl group of the benzoic acid. This compound is known for its applications in various fields, including pharmaceuticals, cosmetics, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nonyl 2-hydroxybenzoate typically involves the esterification of 2-hydroxybenzoic acid with nonanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
2-Hydroxybenzoic acid+NonanolH2SO4Nonyl 2-hydroxybenzoate+H2O
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Nonyl 2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Friedel-Crafts alkylation or acylation reactions can be used with catalysts like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of nonyl 2-hydroxybenzaldehyde or nonyl 2-hydroxybenzoic ketone.
Reduction: Formation of nonyl 2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted nonyl 2-hydroxybenzoates.
Scientific Research Applications
Nonyl 2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and analgesic effects, similar to salicylic acid.
Industry: Utilized in the formulation of cosmetics and personal care products due to its preservative properties.
Mechanism of Action
The mechanism of action of nonyl 2-hydroxybenzoate is primarily attributed to its ability to inhibit the activity of cyclooxygenase (COX) enzymes, similar to salicylic acid. This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, the nonyl group enhances the lipophilicity of the compound, allowing for better penetration into biological membranes.
Comparison with Similar Compounds
Nonyl 2-hydroxybenzoate can be compared with other hydroxybenzoic acid derivatives, such as:
Salicylic Acid: The parent compound, known for its anti-inflammatory and analgesic properties.
Methyl 2-Hydroxybenzoate: Commonly used as a flavoring agent and preservative.
Ethyl 2-Hydroxybenzoate: Used in the formulation of perfumes and cosmetics.
Uniqueness: this compound stands out due to its enhanced lipophilicity, which improves its efficacy in topical applications. Its longer alkyl chain also provides better stability and preservative properties compared to shorter-chain derivatives.
Properties
CAS No. |
19666-12-7 |
|---|---|
Molecular Formula |
C16H24O3 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
nonyl 2-hydroxybenzoate |
InChI |
InChI=1S/C16H24O3/c1-2-3-4-5-6-7-10-13-19-16(18)14-11-8-9-12-15(14)17/h8-9,11-12,17H,2-7,10,13H2,1H3 |
InChI Key |
VNCXHTZWYIBJTA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


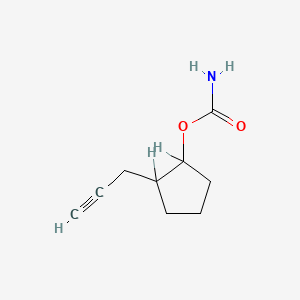

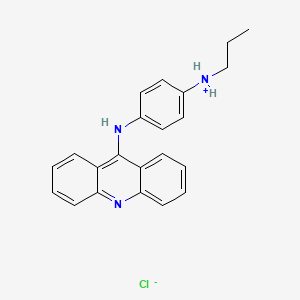

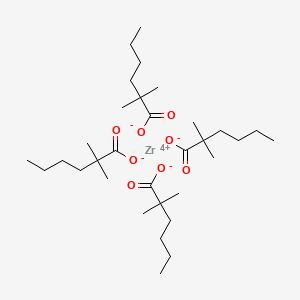
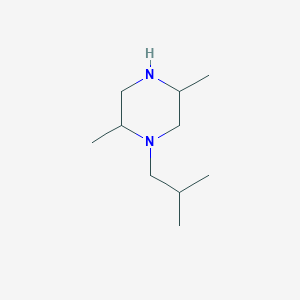
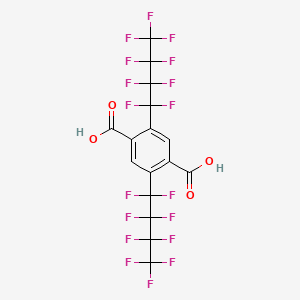

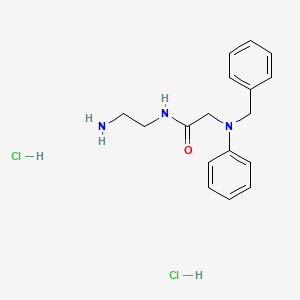

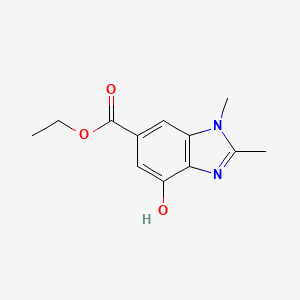
![3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13777014.png)
